Cas no 935667-50-8 (5-fluoropyrimidine-2-carbaldehyde)

5-fluoropyrimidine-2-carbaldehyde structure
935667-50-8 structure
Product Name:5-fluoropyrimidine-2-carbaldehyde
Numero CAS:935667-50-8
MF:C5H3FN2O
MW:126.088524103165
MDL:MFCD13189600
CID:835608
PubChem ID:53408143
Update Time:2024-10-26

5-fluoropyrimidine-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-fluoropyrimidine-2-carbaldehyde
    • 5-Fluoropyrimidine-2-carboxaldehyde
    • 5-Fluoro-2-pyrimidinecarboxaldehyde (ACI)
    • MDL: MFCD13189600
    • Inchi: 1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
    • Chiave InChI: PMJXSFMYANTTOE-UHFFFAOYSA-N
    • Sorrisi: O=CC1N=CC(F)=CN=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1

5-fluoropyrimidine-2-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A039000301-250mg
5-Fluoropyrimidine-2-carboxaldehyde
935667-50-8 98%
250mg
$580.65 2023-08-31
Alichem
A039000301-1g
5-Fluoropyrimidine-2-carboxaldehyde
935667-50-8 98%
1g
$1252.56 2023-08-31
Matrix Scientific
122461-1g
5-Fluoropyrimidine-2-carboxaldehyde, 97.0%
935667-50-8 97.0%
1g
$1980.00 2023-09-06
Chemenu
CM109107-250mg
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
250mg
$305 2021-08-06
Chemenu
CM109107-1g
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
1g
$913 2021-08-06
TRC
F600100-5mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
5mg
$ 50.00 2022-06-04
TRC
F600100-10mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
10mg
$ 95.00 2022-06-04
TRC
F600100-50mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
50mg
$ 320.00 2022-06-04
abcr
AB454053-250 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
250MG
€466.40 2022-05-20
abcr
AB454053-500 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
500MG
€889.90 2022-05-20

5-fluoropyrimidine-2-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Preparation of thiazolylaminopyrimidines for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Riferimento
Preparation of heteroaryl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Osmium tetroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium periodate ;  4 h, rt
Riferimento
Preparation of furanyl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C
Riferimento
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2 h
Riferimento
Imidazotriazinone compounds as PDE9 inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-fluoropyrimidine-2-carbaldehyde Raw materials

5-fluoropyrimidine-2-carbaldehyde Preparation Products

5-fluoropyrimidine-2-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
Numero d'ordine:A859735
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):634.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
A859735
Purezza:99%
Quantità:1g
Prezzo ($):634.0
Email